2,3,4,5-Tetrahydro-1-benzoxepin-3-amine

Catalog No.
S3107735
CAS No.
38824-23-6
M.F
C10H13NO
M. Wt
163.22
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5-Tetrahydro-1-benzoxepin-3-amine

CAS Number

38824-23-6

Product Name

2,3,4,5-Tetrahydro-1-benzoxepin-3-amine

IUPAC Name

2,3,4,5-tetrahydro-1-benzoxepin-3-amine

Molecular Formula

C10H13NO

Molecular Weight

163.22

InChI

InChI=1S/C10H13NO/c11-9-6-5-8-3-1-2-4-10(8)12-7-9/h1-4,9H,5-7,11H2

InChI Key

ZXCBMTVJPMHQBK-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2OCC1N

solubility

not available

2,3,4,5-Tetrahydro-1-benzoxepin-3-amine (CAS 38824-23-6) is a heterocyclic building block featuring a seven-membered oxepine ring fused to a benzene ring. This structural motif is of significant interest in medicinal chemistry, where it serves as a key precursor for the synthesis of compounds targeting the central nervous system (CNS). [1] Its primary utility lies in its role as an intermediate for producing potent inhibitors of monoamine transporters, such as those for serotonin (5-HT) and norepinephrine (NE), which are validated targets for treating depression and other neurological disorders. [REFS-2, REFS-3]

Substituting 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine with seemingly similar analogs, such as six-membered chromane-amines or five-membered indanamines, is often unviable in drug discovery workflows. The seven-membered ring imparts a specific three-dimensional conformation and vector for substituents that is critical for achieving high-affinity binding to neurological targets like serotonin (5-HT) and norepinephrine (NE) transporters. [1] Structure-activity relationship (SAR) studies demonstrate that altering this benzoxepine core to a smaller ring system drastically reduces potency and can eliminate the desired dual-inhibitor profile, rendering the resulting compounds unsuitable for their intended biological application. Therefore, for projects targeting specific CNS transporter profiles, this exact scaffold is often a non-negotiable starting material. [1]

Essential Precursor for Achieving Balanced, High-Potency Dual Serotonin and Norepinephrine Reuptake Inhibition

In a direct comparison of precursors for synthesizing dual serotonin-norepinephrine reuptake inhibitors (SNRIs), the final compound derived from 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine demonstrated potent and well-balanced inhibition of both transporters. In contrast, the analog synthesized from a comparable five-membered ring precursor, 1-aminoindan, showed significantly weaker and imbalanced activity, being over 16-fold less potent at the norepinephrine transporter (NET). [1]

Evidence DimensionIn Vitro Inhibition of Neurotransmitter Reuptake (Ki, nM)
Target Compound DataDerivative of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine: NE Ki = 26 nM; 5-HT Ki = 110 nM
Comparator Or BaselineDerivative of 1-Aminoindan: NE Ki = 430 nM; 5-HT Ki = 120 nM
Quantified DifferenceThe benzoxepine-derived compound is 16.5x more potent at the Norepinephrine Transporter (NET) while maintaining similar high potency at the Serotonin Transporter (5-HT).
ConditionsIn vitro radioligand binding assays measuring inhibition constants (Ki) against human norepinephrine and serotonin transporters.

For developing a balanced dual-action SNRI, this specific benzoxepine precursor is required to achieve the necessary high potency at the norepinephrine transporter, a feat not possible with the smaller indane ring analog.

Stereocenter Dictates Potency: Enantiomer-Specific Activity in Final Compounds

The amine at the 3-position of this precursor introduces a critical stereocenter. When resolved, the enantiomers of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine lead to final drug candidates with markedly different biological activities. For a key derivative, the (S)-enantiomer was found to be a potent dual inhibitor, while the (R)-enantiomer was significantly less active, particularly at the serotonin transporter where it was over 28-fold weaker. [1]

Evidence DimensionIn Vitro Inhibition of Neurotransmitter Reuptake (Ki, nM)
Target Compound DataFinal compound from (S)-amine: NE Ki = 40 nM; 5-HT Ki = 28 nM
Comparator Or BaselineFinal compound from (R)-amine: NE Ki = 120 nM; 5-HT Ki = 800 nM
Quantified DifferenceThe (S)-enantiomer-derived product is 3x more potent at NET and 28.5x more potent at the 5-HT transporter than the (R)-enantiomer-derived product.
ConditionsIn vitro radioligand binding assays measuring inhibition constants (Ki) against human norepinephrine and serotonin transporters.

This demonstrates that the stereochemical identity of the precursor is paramount for biological activity, making access to the correct enantiomer a critical procurement decision for developing stereospecific therapeutics.

Lead Optimization in CNS Drug Discovery for Dual-Action SNRIs

This compound is the right choice for medicinal chemistry programs aiming to synthesize and optimize dual serotonin-norepinephrine reuptake inhibitors. The benzoxepine core provides a validated scaffold for achieving high, balanced potency against both transporters, a profile difficult to obtain with other cyclic amine precursors. [1]

Synthesis of Stereospecific Neurological Probes and Drug Candidates

For projects requiring enantiomerically pure final products, the resolved (R)- or (S)-enantiomers of this amine are critical starting materials. The significant difference in biological activity between the final enantiomers underscores the necessity of this precursor for investigating stereospecific receptor interactions and developing single-enantiomer drugs. [1]

Building Block for Structure-Activity Relationship (SAR) Studies

As a foundational scaffold in published SAR studies, this amine allows researchers to reliably generate a series of analogs to probe the structural requirements for monoamine transporter binding. Its use ensures that new derivatives can be directly compared against established, high-potency benchmarks. [1]

XLogP3

1.6

Dates

Last modified: 04-15-2024

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